3-butoxy-N-(5-chloro-2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It was first synthesized in 2002 and has since been the subject of numerous scientific investigations. BCTC is known for its ability to selectively block the function of a specific ion channel in the body, making it a promising candidate for the treatment of various conditions.
Wirkmechanismus
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide works by selectively blocking the function of the TRPA1 ion channel. This channel is involved in the perception of pain, as well as other physiological processes such as temperature regulation and inflammation. By blocking this channel, this compound is able to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its pain-relieving properties, this compound has been shown to reduce inflammation and lower body temperature in animal models. These effects are likely due to the selective blocking of the TRPA1 ion channel.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide in lab experiments is its selective blocking of the TRPA1 ion channel. This allows researchers to study the specific effects of blocking this channel without affecting other physiological processes. However, one limitation of using this compound is its relatively low potency compared to other TRPA1 channel blockers. This can make it difficult to achieve the desired level of channel blockade in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide. One area of interest is in the development of more potent TRPA1 channel blockers based on the structure of this compound. Another area of interest is in the use of this compound in combination with other pain-relieving agents to enhance its effectiveness. Additionally, further research is needed to fully understand the long-term effects of this compound on the body and its potential for use in clinical settings.
Synthesemethoden
The synthesis of 3-butoxy-N-(5-chloro-2-methylphenyl)benzamide involves several steps. The starting material is 5-chloro-2-methylaniline, which is converted to the corresponding amide using butyric anhydride. The resulting amide is then reacted with 4-bromobenzoyl chloride to form this compound. The overall yield of this process is around 20%, making it a relatively efficient method for producing this compound.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide has been studied extensively for its potential as a therapeutic agent. One of the most promising applications of this compound is in the treatment of chronic pain. This compound is known to selectively block the function of the TRPA1 ion channel, which is involved in the perception of pain. By blocking this channel, this compound has been shown to reduce pain in animal models of chronic pain.
Eigenschaften
IUPAC Name |
3-butoxy-N-(5-chloro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-4-10-22-16-7-5-6-14(11-16)18(21)20-17-12-15(19)9-8-13(17)2/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXJEBNUBXWOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.